5-Bromo-2-fluoropyrimidine
Overview
Description
5-Bromo-2-fluoropyrimidine is a derivative of pyrimidine, a six-membered heterocycle with two nitrogen atoms. This compound has bromide and fluoride substituents at the para-position, making it a valuable building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoropyrimidine typically involves the following steps :
Preparation of 2-hydroxy-5-bromopyrimidine: Dissolve 2-hydroxypyrimidine salt in deionized water and adjust the pH to 6 using saturated sodium bicarbonate solution. React bromine with 2-hydroxypyrimidine below 5°C to obtain 2-hydroxy-5-bromopyrimidine.
Formation of this compound: React 2-hydroxy-5-bromopyrimidine with phosphorus oxychloride (POCl3) and triethylamine for 8 hours under controlled temperature. Cool the reaction mixture to room temperature, react with fluorine, filter, wash, dry, and purify using chromatography to obtain this compound with a yield of over 91%.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions and purification steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoropyrimidine undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The fluoride group can be substituted by nucleophiles.
Palladium-Catalyzed Carbon-Carbon Coupling: The bromide group can participate in Suzuki and Negishi coupling reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common nucleophiles include amines and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Palladium-Catalyzed Coupling: Reagents include palladium catalysts, aryl iodides, and boronic acids. Reactions are conducted under inert atmosphere at elevated temperatures.
Major Products Formed
Nucleophilic Aromatic Substitution: Substituted pyrimidines with various functional groups.
Palladium-Catalyzed Coupling: Biaryl compounds and other complex organic molecules.
Scientific Research Applications
5-Bromo-2-fluoropyrimidine is used in various scientific research applications :
Chemistry: As a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In the development of nucleoside analogs and other biologically active compounds.
Medicine: As an intermediate in the synthesis of drugs, including anticancer and antiviral agents.
Industry: In the production of materials for electronics and other advanced technologies.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoropyrimidine involves its ability to participate in nucleophilic aromatic substitution and palladium-catalyzed coupling reactions. These reactions enable the formation of complex molecules with specific biological activities. The molecular targets and pathways involved depend on the specific application and the nature of the compounds synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluoropyridine
- 2-Bromo-6-fluoropyridine
- 5-Bromo-2-fluoropyridine
Uniqueness
5-Bromo-2-fluoropyrimidine is unique due to its specific substitution pattern, which allows for versatile chemical transformations. Its ability to undergo both nucleophilic aromatic substitution and palladium-catalyzed coupling reactions makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
5-bromo-2-fluoropyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrFN2/c5-3-1-7-4(6)8-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWZYPZCDJKBRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344956 | |
Record name | 5-Bromo-2-fluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62802-38-4 | |
Record name | 5-Bromo-2-fluoropyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62802-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-fluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-fluoropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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